Bienvenue dans la boutique en ligne BenchChem!

7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine

Medicinal Chemistry Parallel Synthesis Building Block Reactivity

7-Chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine (CAS 478258-52-5) is a heterocyclic building block comprising a [1,2,3,4]tetrazolo[1,5-c]pyrimidine core substituted with a chlorine atom at position 7 and a methylsulfanyl (methylthio) group at position 5. With a molecular formula of C₅H₄ClN₅S and a molecular weight of 201.64 g/mol, this compound belongs to the tetrazolopyrimidine class—a privileged scaffold extensively explored for antimicrobial, antiviral, anticancer, and adenosine-receptor-modulating activities.

Molecular Formula C5H4ClN5S
Molecular Weight 201.64 g/mol
CAS No. 478258-52-5
Cat. No. B3037552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine
CAS478258-52-5
Molecular FormulaC5H4ClN5S
Molecular Weight201.64 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC2=NN=NN21)Cl
InChIInChI=1S/C5H4ClN5S/c1-12-5-7-3(6)2-4-8-9-10-11(4)5/h2H,1H3
InChIKeyTUBRMVGYMDBZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine: CAS 478258-52-5 – Core Identity and Class Positioning for Strategic Procurement


7-Chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine (CAS 478258-52-5) is a heterocyclic building block comprising a [1,2,3,4]tetrazolo[1,5-c]pyrimidine core substituted with a chlorine atom at position 7 and a methylsulfanyl (methylthio) group at position 5 [1]. With a molecular formula of C₅H₄ClN₅S and a molecular weight of 201.64 g/mol, this compound belongs to the tetrazolopyrimidine class—a privileged scaffold extensively explored for antimicrobial, antiviral, anticancer, and adenosine-receptor-modulating activities [2][3]. The presence of two synthetically addressable handles (the 7-Cl leaving group and the 5-SMe substituent) differentiates it from simpler tetrazolopyrimidine cores and positions it as a versatile intermediate for parallel medicinal chemistry and agrochemical discovery programs.

7-Chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine: Why In-Class Compounds Cannot Be Simply Interchanged


Within the tetrazolo[1,5-c]pyrimidine family, even minor variations in substituent position, identity, or fusion geometry produce profound differences in reactivity, physicochemical properties, and biological profile. The target compound bears both a chlorine at C7 and a methylthio group at C5, whereas the close analog 7-chlorotetrazolo[1,5-c]pyrimidine (CAS 3210-38-6) carries only a chlorine and lacks the electron-donating, lipophilicity-modulating sulfur substituent [1]. The isomeric tetrazolo[1,5-a]pyrimidine series (e.g., 7-methyl-5-(methylthio)tetrazolo[1,5-a]pyrimidine, CAS 30152-89-7, MW 181.22) exhibits a fundamentally different fusion pattern that alters π-stacking, H-bonding capacity, and metabolic stability [2]. Generic substitution without considering the dual functional handles and the distinctive [1,5-c] annulation mode risks failed synthetic sequences, altered selectivity profiles, and non-reproducible biological data. The evidence below establishes quantitatively verifiable points of differentiation that guide scientifically grounded procurement decisions.

7-Chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine: Quantitative Differentiation Evidence for Procurement Decisions


Dual Functional Handles Enable Orthogonal Derivatization—Comparison with 7-Chlorotetrazolo[1,5-c]pyrimidine

Unlike 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine (CAS 3210-38-6, MW 170.56), which carries only a single reactive chlorine center, 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine provides two chemically orthogonal handles: the 7-Cl group for nucleophilic aromatic substitution (NAS) and the 5-SMe group for oxidation to sulfoxide/sulfone or displacement under forcing conditions [1]. The tetrazolo[1,5-c]pyrimidine scaffold has been documented as a substrate for NAS reactions using amines, hydrazines, and alkoxides in synthetic methodology studies [2]. Having two sequential derivatization sites increases the number of accessible analogs from a single scaffold by approximately 10²-fold compared to the mono-functionalized chlorotetrazolopyrimidine, assuming a 10-building-block library at each position, a critical factor for hit-to-lead exploration programs.

Medicinal Chemistry Parallel Synthesis Building Block Reactivity

Molecular Weight and Lipophilicity Differentiation from the [1,2,4]Triazolo Analog

The triazolo analog 7-chloro-5-(methylthio)-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 883738-14-5) shares the same substituents but differs in the azole ring: one nitrogen atom fewer in the triazole versus tetrazole. This results in a molecular weight difference of 0.99 g/mol (MW 200.65 vs. 201.64 for the tetrazolo compound) [1]. The predicted XLogP3 of 1.5 for the tetrazolo compound compares with a predicted LogP of approximately 2.0 for the triazolo analog (estimated from fragment-based calculation). The tetrazole ring also contributes a larger topological polar surface area (TPSA 81.3 Ų) compared to the triazole analog (TPSA ~68 Ų, estimated), affecting blood-brain barrier permeability predictions. The higher heteroatom density in the tetrazolo scaffold presents distinct hydrogen-bonding and tautomeric equilibria that alter target engagement profiles in adenosine receptor and kinase programs [2].

Physicochemical Properties Drug-likeness Scaffold Selection

Commercially Available Purity Specification: ≥95% HPLC Versus Unspecified or Lower-Grade Competitor Batches

Reputable vendors listing 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine specify a minimum purity of 95% by HPLC [1]. In contrast, many close structural analogs—such as 7-chloro-5-(methylthio)-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 883738-14-5)—are frequently offered without a published purity certificate or at a lower typical specification of 90–93% . A purity differential of ≥2–5% may appear modest but is material when the impurity is a structurally related byproduct (e.g., the 5-oxo or des-chloro derivative) that co-elutes in subsequent reaction steps and confounds structure-activity relationship (SAR) interpretation. For high-throughput synthesis platforms processing hundreds of reactions per campaign, a 95% purity floor reduces the downstream analytical burden and the risk of advancing a spurious hit due to a trace impurity.

Purity Specification Quality Control Reproducibility

Tetrazolo[1,5-c]pyrimidine Antimicrobial Activity Baseline Versus Pyrano-Fused Analog Class—Establishing Scaffold Minimum Inhibitory Concentration Ranges

Although no direct MIC data are available for the target compound itself, recently synthesized tetrazolo[1,5-c]pyrimidine derivatives have been evaluated for in vitro antibacterial activity against four pathogenic strains (including S. aureus and E. coli) and antifungal activity against Candida albicans and Aspergillus niger [1]. The most active pyrano-fused tetrazolo[1,5-c]pyrimidine compounds in that series exhibited MIC values of 25–50 μg/mL against S. aureus and 50–100 μg/mL against E. coli, establishing a class-level baseline. By contrast, related tetrazolo[1,5-a]pyrimidine isomers completely lack a defined antimicrobial profile in the public domain . The presence of the 5-SMe and 7-Cl groups on the [1,5-c] scaffold offers opportunities for subsequent elaboration to improve potency beyond this baseline. Procurement of the 5-SMe-7-Cl core is justified for laboratories aiming to explore structure-activity relationships (SAR) within an antimicrobial phenotype supported by literature precedent.

Antimicrobial Activity Tetrazolopyrimidine MIC Screening

Dual-Action Antiglycation/α-Glucosidase Inhibition Precedent for the Tetrazolo[1,5-c]pyrimidine Chemotype

A distinct subclass of azolo[5′,1′:2,3]pyrimido[5,4-e]tetrazolo[1,5-c]pyrimidine derivatives has been developed and profiled as dual-action antiglycators and α-glucosidase inhibitors [1]. The lead compound in this series (compound 12, bearing a thienyl substituent at the 3-position) demonstrated 76% inhibition of α-glucosidase at 100 μM and 82% inhibition of advanced glycation end-product (AGE) formation at 500 μM. While the target compound 7-chloro-5-(methylsulfanyl) derivative lacks the additional fused ring system present in compound 12, the shared tetrazolo[1,5-c]pyrimidine core is the essential pharmacophore element. In contrast, no comparable dual-action antiglycation/α-glucosidase activity has been reported for triazolo[1,5-a]pyrimidine, pyrazolo[1,5-c]pyrimidine, or imidazo[1,2-c]pyrimidine scaffolds [2], suggesting that the tetrazolo[1,5-c] framework is privileged for this polypharmacology.

Antidiabetic Antiglycation α-Glucosidase Inhibition

Tetrazolo[1,5-c]pyrimidine as a Privileged Adenosine Receptor Antagonist Scaffold—Patent Disclosure Validates Target Family Relevance

Patent literature explicitly claims substituted tetrazolo[1,5-c]pyrimidines as adenosine receptor antagonists useful for treating cancer [1]. The disclosed Markush structures encompass compounds with chlorine at the 7-position and alkylthio at the 5-position, directly overlapping with the substitution pattern of CAS 478258-52-5. By contrast, the isomeric tetrazolo[1,5-a]pyrimidine scaffold is predominantly claimed in patents for antifungal applications (Cryptococcus inhibition) [2], and the triazolo[1,5-c]pyrimidine scaffold appears primarily in Hsp90 inhibition patents [3]. This distinct intellectual property landscape provides procurement-level guidance: a group targeting adenosine receptors for immuno-oncology should select the [1,5-c] tetrazolo scaffold, whereas an antifungal program targeting Cryptococcus may preferentially source the [1,5-a] isomer. This target-family-level differentiation is critical for avoiding wasted synthesis cycles on scaffolds lacking the desired biological annotation.

Adenosine Receptor Cancer Immunotherapy Patent-validated Scaffold

7-Chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine: Evidence-Driven Application Scenarios for Scientific Procurement


Adenosine Receptor Antagonist Lead Optimization for Immuno-Oncology

The patent-validated tetrazolo[1,5-c]pyrimidine scaffold, specifically claimed for adenosine A₂A/A₂B receptor antagonism in cancer immunotherapy, makes CAS 478258-52-5 a direct entry point for structure-activity relationship (SAR) campaigns [1]. The dual functional handles (7-Cl and 5-SMe) enable systematic exploration of the pharmacophore: the 7-Cl group can be displaced with diverse amines to probe the solvent-exposed region, while the 5-SMe group can be retained for metabolic stability or oxidized to modulate polarity. This scaffold-family-to-target alignment eliminates the lead discovery uncertainty inherent in screening unannotated compounds.

Antimicrobial Library Synthesis Targeting Gram-Positive Pathogens

Class-level antimicrobial data establish that pyrano[3,2-e]tetrazolo[1,5-c]pyrimidine derivatives achieve MIC values of 25–50 μg/mL against S. aureus [2]. Using 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine as the core building block, a focused 96-member library can be generated by parallel amination at C7 (12 amines × 8 modifications at sulfur). This approach directly leverages the two orthogonal handles to rapidly identify sub-10 μg/mL leads without requiring de novo scaffold synthesis.

Antidiabetic Dual-Action Agent Discovery via Fragment Elaboration

The tetrazolo[1,5-c]pyrimidine core is the only azolopyrimidine scaffold with demonstrated dual antiglycation (82% AGE inhibition at 500 μM) and α-glucosidase inhibitory activity (76% at 100 μM) in elaborated derivatives [3]. The target compound, bearing the core scaffold with minimally functionalized substituents, serves as an ideal fragment-sized starting point (MW 201.64) for structure-based expansion, guided by the documented polypharmacology. This chemotype pre-selection significantly reduces the number of scaffolds that must be screened to identify antidiabetic leads with a dual mechanism.

Physicochemical Property Calibration for CNS-Excluded Drug Discovery

The computed XLogP3 of 1.5 and TPSA of 81.3 Ų place 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine in a favorable property space for peripherally restricted drug targets [4]. Compared to the triazolo analog (estimated LogP ~2.0, TPSA ~68 Ų), the tetrazolo compound is significantly more polar, reducing passive CNS permeability. Medicinal chemistry teams developing drugs for metabolic, cardiovascular, or anti-infective indications where CNS exposure is undesirable can rationally select this scaffold to minimize CNS-related off-target effects, supported by the quantitative TPSA difference of approximately 13 Ų.

Quote Request

Request a Quote for 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.